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Compound of Interest

Compound Name: Boc-NH-PEG7-Tos

Cat. No.: B3096919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-NH-PEG7-Tos is a heterobifunctional polyethylene glycol (PEG) linker designed for

bioconjugation and drug delivery applications. This linker features a terminal tert-

butyloxycarbonyl (Boc)-protected amine and a tosyl (tosylate) group. The tosyl group is an

excellent leaving group, enabling facile nucleophilic substitution reactions with primary amines,

thiols, and alcohols to form stable covalent bonds. The hydrophilic 7-unit PEG spacer

enhances the solubility and pharmacokinetic properties of the conjugated molecule. The Boc

protecting group can be readily removed under mild acidic conditions to reveal a primary

amine, which can then be used for subsequent conjugation steps.

These application notes provide detailed protocols for the conjugation of Boc-NH-PEG7-Tos
with various nucleophiles, as well as the subsequent deprotection of the Boc group.

Reaction Scheme
The general reaction scheme involves the nucleophilic attack on the carbon atom attached to

the tosylate group, leading to the displacement of the tosylate and the formation of a new

covalent bond.
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Caption: General reaction scheme for the conjugation of Boc-NH-PEG7-Tos.

Experimental Protocols
Conjugation of Boc-NH-PEG7-Tos with a Primary Amine
This protocol describes the reaction of Boc-NH-PEG7-Tos with a primary amine-containing

molecule (e.g., a peptide, protein, or small molecule) to form a stable secondary amine linkage.

Materials:

Boc-NH-PEG7-Tos

Amine-containing substrate
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Diisopropylethylamine (DIEA) or Triethylamine (Et3N)

Nitrogen or Argon gas

Reaction vessel

Protocol:

Dissolve the amine-containing substrate in anhydrous DMF or DCM under an inert

atmosphere (e.g., nitrogen or argon).

Add 1.5 to 3.0 molar equivalents of a non-nucleophilic base such as DIEA or Et3N to the

solution.

In a separate vial, dissolve 1.2 to 1.5 molar equivalents of Boc-NH-PEG7-Tos in anhydrous

DMF or DCM.

Slowly add the Boc-NH-PEG7-Tos solution to the stirred solution of the amine-containing

substrate.

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be

monitored by an appropriate technique such as TLC or LC-MS.

Upon completion, the solvent can be removed under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel or by

preparative HPLC.

Conjugation of Boc-NH-PEG7-Tos with a Thiol
This protocol outlines the reaction of Boc-NH-PEG7-Tos with a thiol-containing molecule (e.g.,

a cysteine-containing peptide or a small molecule) to form a stable thioether linkage.

Materials:

Boc-NH-PEG7-Tos
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Thiol-containing substrate

Anhydrous N,N-Dimethylformamide (DMF)

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Nitrogen or Argon gas

Reaction vessel

Protocol:

Dissolve the thiol-containing substrate in anhydrous DMF under an inert atmosphere.

Add 1.5 to 3.0 molar equivalents of a base such as potassium carbonate or sodium hydride

to deprotonate the thiol.

In a separate vial, dissolve 1.2 to 1.5 molar equivalents of Boc-NH-PEG7-Tos in anhydrous

DMF.

Slowly add the Boc-NH-PEG7-Tos solution to the stirred solution of the deprotonated thiol.

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction

progress by TLC or LC-MS.

Once the reaction is complete, quench the reaction by adding a proton source (e.g., water or

a mild acid).

Remove the solvent under reduced pressure.

Purify the product by flash column chromatography or preparative HPLC.

Conjugation of Boc-NH-PEG7-Tos with an Alcohol
This protocol provides a general method for the reaction of Boc-NH-PEG7-Tos with an alcohol

to form an ether linkage, based on the Williamson ether synthesis.

Materials:
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Boc-NH-PEG7-Tos

Alcohol-containing substrate

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Sodium hydride (NaH) or another strong base

Nitrogen or Argon gas

Reaction vessel

Protocol:

Dissolve the alcohol-containing substrate in anhydrous THF or DCM under an inert

atmosphere.

Carefully add 1.1 to 1.5 molar equivalents of a strong base like sodium hydride to the

solution to form the alkoxide.

Stir the mixture at room temperature for 30-60 minutes.

In a separate vial, dissolve 1.0 to 1.2 molar equivalents of Boc-NH-PEG7-Tos in anhydrous

THF or DCM.

Slowly add the Boc-NH-PEG7-Tos solution to the stirred alkoxide solution.

The reaction may be heated to 40-60 °C to increase the reaction rate. Monitor the reaction

by TLC or LC-MS.

After completion (typically 12-24 hours), cool the reaction to room temperature and

cautiously quench with water or a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by flash column chromatography.

Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

Boc-protected PEG conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Nitrogen or Argon gas

Reaction vessel

Protocol:

Dissolve the Boc-protected PEG conjugate in DCM under an inert atmosphere.

Add an excess of TFA (typically 20-50% v/v in DCM).

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-

MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

The resulting amine salt can be used directly or neutralized with a mild base.

Data Presentation
The following tables summarize typical experimental conditions and expected outcomes for the

conjugation and deprotection reactions. Note that these values are representative and may

require optimization for specific substrates.

Table 1: Representative Conditions for Boc-NH-PEG7-Tos Conjugation Reactions
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Nucleoph
ile

Molar
Excess of
PEG-Tos

Base
(Molar
Excess)

Solvent
Temperat
ure (°C)

Reaction
Time (h)

Typical
Yield (%)

Primary

Amine
1.2 - 1.5

DIEA or

Et3N (1.5 -

3.0)

DMF or

DCM
20 - 25 12 - 24 70 - 90

Thiol 1.2 - 1.5

K2CO3 or

NaH (1.5 -

3.0)

DMF 20 - 25 4 - 12 75 - 95

Alcohol 1.0 - 1.2
NaH (1.1 -

1.5)

THF or

DCM
40 - 60 12 - 24 60 - 80

Table 2: Boc-Deprotection Conditions

Reagent Solvent
Temperature
(°C)

Reaction Time
(h)

Typical Yield
(%)

TFA (20-50% v/v) DCM 20 - 25 1 - 4 > 95

Purification and Characterization
Purification:

Flash Column Chromatography: Effective for separating the PEGylated product from excess

reagents and byproducts, especially for small molecule conjugations.

Preparative High-Performance Liquid Chromatography (HPLC): Provides high-purity

products, particularly for peptide and protein conjugates.

Size-Exclusion Chromatography (SEC): Useful for purifying protein conjugates by separating

the higher molecular weight PEGylated protein from the unreacted protein and PEG linker.

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based

on changes in their surface charge after conjugation.
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Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the

structure of the conjugate and to determine the degree of PEGylation by comparing the

integration of characteristic peaks of the PEG chain with those of the conjugated molecule.

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to determine

the molecular weight of the conjugate and confirm successful PEGylation.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess

the purity of the final product.

Experimental Workflow
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Caption: A typical experimental workflow for PEGylation using Boc-NH-PEG7-Tos.

To cite this document: BenchChem. [Application Notes and Protocols for Boc-NH-PEG7-Tos
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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